molecular formula C5H8BrF B6241882 1-(bromomethyl)-1-fluorocyclobutane CAS No. 1462885-72-8

1-(bromomethyl)-1-fluorocyclobutane

Cat. No. B6241882
CAS RN: 1462885-72-8
M. Wt: 167
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “1-(bromomethyl)-1-fluorocyclobutane” belong to a class of organic compounds known as halocarbons. These are carbon-based compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine). They are often used in industry and manufacturing .


Synthesis Analysis

The synthesis of halocarbons typically involves the halogenation of hydrocarbons. For example, bromination can be achieved by reacting a hydrocarbon with bromine in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of a compound like “1-(bromomethyl)-1-fluorocyclobutane” would consist of a cyclobutane ring (a four-carbon ring) with a bromomethyl (-CH2Br) and a fluorine atom attached .


Chemical Reactions Analysis

Halocarbons can undergo various types of chemical reactions, including substitution and elimination reactions. In substitution reactions, a halogen atom is replaced by another atom or group of atoms .


Physical And Chemical Properties Analysis

Halocarbons have diverse physical and chemical properties. They are generally nonpolar, have low boiling points, and are good solvents for other nonpolar substances .

Mechanism of Action

The mechanism of action of halocarbons can vary widely depending on their structure and the context in which they’re used. Some halocarbons, for example, are used as refrigerants, propellants, solvents, or pharmaceuticals .

Safety and Hazards

Halocarbons can pose various safety hazards. Many are volatile and can be harmful or fatal if inhaled in high concentrations. Some halocarbons are also flammable .

Future Directions

The future research directions in the field of halocarbons are vast and varied. They range from developing safer and more environmentally friendly refrigerants and propellants, to designing new pharmaceuticals and agrochemicals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-1-fluorocyclobutane involves the reaction of cyclobutene with bromine to form 1,2-dibromocyclobutane, which is then reacted with potassium fluoride to form 1-bromo-1-fluorocyclobutane. Finally, the 1-bromo-1-fluorocyclobutane is treated with formaldehyde to yield the desired product.", "Starting Materials": [ "Cyclobutene", "Bromine", "Potassium fluoride", "Formaldehyde" ], "Reaction": [ "Step 1: Cyclobutene is reacted with bromine in the presence of a catalyst to form 1,2-dibromocyclobutane.", "Step 2: 1,2-dibromocyclobutane is reacted with potassium fluoride in a polar aprotic solvent to form 1-bromo-1-fluorocyclobutane.", "Step 3: 1-bromo-1-fluorocyclobutane is treated with formaldehyde in the presence of a base to yield 1-(bromomethyl)-1-fluorocyclobutane." ] }

CAS RN

1462885-72-8

Product Name

1-(bromomethyl)-1-fluorocyclobutane

Molecular Formula

C5H8BrF

Molecular Weight

167

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.